![molecular formula C12H13NOS B1469248 [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine CAS No. 1341711-90-7](/img/structure/B1469248.png)
[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
Overview
Description
“[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is a chemical compound with the CAS Number: 1341711-90-7 . It has a molecular weight of 219.31 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [4- (4-methoxyphenyl)-2-thienyl]methanamine . The InChI code is 1S/C12H13NOS/c1-14-11-4-2-9 (3-5-11)10-6-12 (7-13)15-8-10/h2-6,8H,7,13H2,1H3 . The key for the InChI code is NAKRBYHNIKUDJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Properties and Identification
“[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is a chemical compound with the CAS Number: 1341711-90-7 . It has a molecular weight of 219.31 and its molecular formula is C12H13NOS . It is typically stored at room temperature and appears as a powder .
Availability and Purity
This compound is available from various chemical suppliers. For instance, it is listed in the catalog of Enamine and BLD Pharm .
Potential Use in Cancer Research
There is some indication that compounds similar to “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” could have applications in cancer research. For example, Lysyl Oxidase (LOX) and LOXL2 have been identified as having important roles in promoting tumor growth in many types of cancer . Therapeutic agents targeting the activity of LOX are proposed as cancer treatments, especially against metastasis . While “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is not directly mentioned, it may have potential in this field due to its structural similarity to other LOX inhibitors.
Use in Chemical Reduction Processes
Compounds similar to “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” have been used in chemical reduction processes . For instance, NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups . While “[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine” is not directly mentioned, it may have potential in this field due to its structural similarity to other compounds used in reduction processes.
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[4-(4-methoxyphenyl)thiophen-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-6,8H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRBYHNIKUDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine | |
CAS RN |
1341711-90-7 | |
Record name | [4-(4-methoxyphenyl)thiophen-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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